N-tert-Butylbenzenesulfenamide
Overview
Description
“N-tert-Butylbenzenesulfenamide” is a chemical compound with the CAS Number 2512-24-5 . Its molecular weight is 213.3 and its IUPAC name is N-(tert-butyl)benzenesulfonamide .
Molecular Structure Analysis
The molecular formula of “N-tert-Butylbenzenesulfenamide” is C10H15NO2S . Its average mass is 213.297 Da and its monoisotopic mass is 213.082352 Da .Chemical Reactions Analysis
“N-tert-Butylbenzenesulfenamide” has been used in anodic oxidation reactions . In the presence of NCS, this sulfenamide catalyzes the mild and selective oxidation of primary and secondary alcohols to the respective aldehydes and ketones .Physical And Chemical Properties Analysis
“N-tert-Butylbenzenesulfenamide” is a solid at room temperature . Its specific gravity at 20/20 is 1.01 and its refractive index is 1.55 .Scientific Research Applications
Reactant in Anti-SN2′ Mitsunobu Reaction
“N-tert-Butylbenzenesulfenamide” can be used as a reactant in the Anti-SN2′ Mitsunobu reaction with chiral hydroxy-alpha-alkenylsilanes to produce vinylsilanes . This reaction is a part of organic synthesis, where it is used to invert the stereochemistry of alcohols or to exchange one functional group for another.
Catalyst in Oxidation Reactions
In the presence of N-Chlorosuccinimide (NCS), “N-tert-Butylbenzenesulfenamide” can act as a catalyst for the mild and selective oxidation of primary and secondary alcohols to the respective aldehydes and ketones . This application is particularly useful in organic chemistry for the synthesis of various organic compounds.
Synthesis of Other Chemical Compounds
“N-tert-Butylbenzenesulfenamide” is often used in the synthesis of other chemical compounds . .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that in the presence of n-chlorosuccinimide (ncs), this sulfenamide catalyzes the mild and selective oxidation of primary and secondary alcohols to the respective aldehydes and ketones .
Biochemical Pathways
The compound’s role in the oxidation of alcohols suggests it may influence pathways involving these molecules .
Result of Action
Its role as a catalyst in the oxidation of alcohols to aldehydes and ketones suggests it may influence cellular processes involving these molecules .
properties
IUPAC Name |
2-methyl-N-phenylsulfanylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)11-12-9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQBFMPKCDTAJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457904 | |
Record name | N-tert-Butylbenzenesulfenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butylbenzenesulfenamide | |
CAS RN |
19117-31-8 | |
Record name | N-tert-Butylbenzenesulfenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of N-tert-Butylbenzenesulfenamide in organic synthesis?
A1: N-tert-Butylbenzenesulfenamide acts as an efficient catalyst for oxidizing alcohols to their corresponding carbonyl compounds. [, , , ] This catalytic activity is particularly useful in synthesizing aldehydes and ketones from primary and secondary alcohols, respectively.
Q2: How does N-tert-Butylbenzenesulfenamide catalyze the oxidation of alcohols?
A2: While the exact mechanism is not fully elucidated in the provided abstracts, research suggests that N-tert-Butylbenzenesulfenamide facilitates the transfer of chlorine from a stoichiometric oxidant, such as N-chlorosuccinimide (NCS), to the alcohol substrate. [] This interaction leads to the formation of an intermediate, which then undergoes further transformations to yield the carbonyl product.
Q3: What are the advantages of using N-tert-Butylbenzenesulfenamide as a catalyst for alcohol oxidation compared to other methods?
A3: N-tert-Butylbenzenesulfenamide offers several advantages: [, ]
Q4: Are there any limitations to using N-tert-Butylbenzenesulfenamide as an oxidation catalyst?
A4: While highly effective, further research is needed to fully understand the limitations of N-tert-Butylbenzenesulfenamide. Potential areas of exploration include:
Q5: What is the significance of developing new catalytic oxidation methods like those employing N-tert-Butylbenzenesulfenamide?
A5: The development of catalytic oxidation methods, particularly those employing milder and more environmentally benign reagents, is crucial for sustainable and efficient chemical synthesis. [] Traditional methods often rely on stoichiometric amounts of toxic or hazardous oxidants, generating substantial waste and posing environmental risks. Catalytic approaches, like the one utilizing N-tert-Butylbenzenesulfenamide, offer a greener alternative by reducing waste generation and enabling the use of safer reagents.
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